molecular formula C17H15BrN2O2 B14099700 1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14099700
M. Wt: 359.2 g/mol
InChI Key: COSUEOXYDNLBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazoline core.

    Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The ethyl group at the 3-position can be introduced via alkylation reactions using ethyl halides.

    Benzylation: The benzyl group at the 1-position can be introduced using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The dione moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents at the 6-position.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

Scientific Research Applications

1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive quinazolines.

    Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-6-chloro-3-ethylquinazoline-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.

    1-benzyl-6-bromo-3-methylquinazoline-2,4(1H,3H)-dione: Similar structure with a methyl group instead of ethyl.

    1-benzyl-6-bromoquinazoline-2,4(1H,3H)-dione: Lacks the ethyl group at the 3-position.

Uniqueness

1-benzyl-6-bromo-3-ethylquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

1-benzyl-6-bromo-3-ethylquinazoline-2,4-dione

InChI

InChI=1S/C17H15BrN2O2/c1-2-19-16(21)14-10-13(18)8-9-15(14)20(17(19)22)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

COSUEOXYDNLBQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.